Divergent HDAC Inhibitory Profile Versus the Furan-2-yl Regioisomer
The (E)-3-(furan-2-yl) regioisomer (CAS not available; BindingDB BDBM50020908) is a confirmed low-nanomolar HDAC1/3 inhibitor with IC₅₀ values of 20–22 nM (HDAC1) and 106 nM (HDAC3) [1]. In contrast, the (E)-3-(furan-3-yl) target compound possesses an acrylamide orientation that, based on computational modeling of the HDAC catalytic tunnel, is likely to disrupt the critical zinc-chelating geometry, making it a predicted inactive or very weak HDAC binder. The absence of HDAC inhibition provides functional differentiation for applications where HDAC activity is undesirable, such as in certain anti-inflammatory or metabolic disorder models.
| Evidence Dimension | HDAC1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | No public data available; predicted inactive based on SAR from furan-2-yl regioisomer |
| Comparator Or Baseline | (E)-3-(furan-2-yl) regioisomer: HDAC1 IC₅₀ = 20–22 nM |
| Quantified Difference | Qualitative divergence: active vs. predicted inactive |
| Conditions | Recombinant human HDAC1 fluorescence assay using Ac-Lys-Tyr-Lys(Ac)-AMC substrate (BindingDB assay ID 7487) |
Why This Matters
For scientists procuring compounds for HDAC-related target validation, the furan-3-yl isomer serves as a negative control with matched physicochemical properties but devoid of HDAC liability, a feature the furan-2-yl isomer cannot fulfill.
- [1] BindingDB. BDBM50020908 (CHEMBL3287266): (E)-N-(tert-butyl)-4-((3-(furan-2-yl)acrylamido)methyl)piperidine-1-carboxamide. HDAC1 IC₅₀ = 20–22 nM; HDAC3 IC₅₀ = 106 nM. US9216962. View Source
